

# Flavin-Independent Methylenetetrahydrofolate Reductase: A Novel Drug Target for Tuberculosis

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## Compound of Interest

Compound Name: *Tuberculosis inhibitor 11*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent identification of novel drug targets. The folate biosynthesis pathway in *Mycobacterium tuberculosis* (Mtb) presents a promising area for therapeutic intervention. A key enzyme in this pathway, the flavin-independent methylenetetrahydrofolate reductase (MTHFR), encoded by the Rv2172c gene, has been identified as an essential enzyme for the in vitro growth of Mtb. Its absence in humans, who utilize a flavin-dependent MTHFR, makes it an attractive and specific target for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the Mtb MTHFR, including its biochemical properties, structural information, role in the folate pathway, and its validation as a drug target. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery efforts.

## Introduction: The Role of MTHFR in *Mycobacterium tuberculosis*

Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in one-carbon metabolism, catalyzing the NAD(P)H-dependent reduction of 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF) to 5-methyltetrahydrofolate (5-CH<sub>3</sub>-THF). This reaction is the primary route for the

formation of 5-CH<sub>3</sub>-THF, the main circulatory form of folate, which is essential for the de novo biosynthesis of methionine from homocysteine.[1]

In *Mycobacterium tuberculosis*, the MTHFR is encoded by the Rv2172c gene and is a flavin-independent enzyme, a key distinction from its human counterpart which is a flavoprotein.[2][3] This fundamental difference provides a therapeutic window for the development of selective inhibitors against the mycobacterial enzyme. The essentiality of Rv2172c for the growth of Mtb further underscores its potential as a drug target.[1]

## Biochemical and Structural Properties

The Mtb MTHFR, also referred to as Mfr, is a monomeric enzyme.[2][3] The crystal structure of the MTHFR from *Mycobacterium hassiacum*, which shares a high sequence identity (78%) with the Mtb enzyme, reveals a TIM barrel fold.[4][5] Despite low primary sequence similarity, the tertiary structure is surprisingly similar to the FAD-binding MTHFRs, suggesting a common evolutionary ancestor.[2][4][5] The absence of a flavin coenzyme in the mycobacterial MTHFR has been confirmed by UV-visible spectroscopy.[3]

## Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the key quantitative data for Mtb MTHFR (Rv2172c) and its mutants, as well as inhibition data for a potential sensitizer compound, AB131.

Table 1: Michaelis-Menten Kinetic Constants for Mtb MTHFR (Rv2172c) and Mutants[6]

Enzyme	Substrate	K <sub>m</sub> (μM)	V <sub>max</sub> (μmol/min/mg)
Rv2172c (Wild-Type)	NADH	25.1 ± 2.1	18.5 ± 0.5
5,10-CH <sub>2</sub> -THF		248.2 ± 25.6	20.1 ± 0.9
Rv2172c T120P	NADH	15.4 ± 1.5	19.2 ± 0.6
5,10-CH <sub>2</sub> -THF		235.4 ± 21.9	21.3 ± 0.8
Rv2172c M172V	NADH	13.5 ± 1.1	18.8 ± 0.4
5,10-CH <sub>2</sub> -THF		255.1 ± 28.3	20.8 ± 1.1

Table 2: Inhibition of Mtb MTHFR (Rv2172c) by Compound AB131[7]

Compound	Target Enzyme	% Inhibition (at 100 $\mu$ M)	Binding Affinity (Kd)
AB131	Rv2172c	67%	13.5 $\pm$ 2.1 $\mu$ M

## MTHFR in the Mtb Folate Biosynthesis Pathway

The folate pathway is a critical metabolic route in Mtb, responsible for the synthesis of essential precursors for DNA, RNA, and amino acids. MTHFR plays a pivotal role in the downstream part of this pathway, channeling one-carbon units towards methionine synthesis.

Caption: Folate biosynthesis and one-carbon metabolism pathway in *M. tuberculosis*.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Mtb MTHFR as a drug target.

### Cloning, Expression, and Purification of Rv2172c

This protocol describes the heterologous expression of Rv2172c in *E. coli* and its subsequent purification.

- **Gene Amplification:** The Rv2172c gene is amplified from Mtb H37Rv genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII).
- **Vector Ligation:** The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexa-histidine (6xHis) tag.
- **Transformation:** The ligation mixture is transformed into a suitable *E. coli* expression strain, such as BL21(DE3).
- **Expression:** A single colony of transformed *E. coli* is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is

grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C until the optical density at 600 nm ( $OD_{600}$ ) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

- **Cell Lysis:** Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.
- **Purification:** The cell lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged Rv2172c is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant Rv2172c is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- **Purity and Concentration Determination:** The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

## MTHFR Enzyme Activity Assay

This spectrophotometric assay measures the activity of MTHFR by monitoring the oxidation of NADH.

- **Reaction Mixture:** The assay is performed in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction mixture contains a known concentration of purified Rv2172c, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).
- **Initiation and Measurement:** The reaction is initiated by the addition of 5,10-CH<sub>2</sub>-THF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD<sup>+</sup>, is monitored over time using a spectrophotometer.
- **Calculation of Activity:** The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient

of NADH at 340 nm ( $6220 \text{ M}^{-1}\text{cm}^{-1}$ ).<sup>[3]</sup> One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1  $\mu\text{mol}$  of NADH per minute under the specified conditions.

## Site-Directed Mutagenesis of Rv2172c

This protocol allows for the introduction of specific mutations into the Rv2172c gene to study the function of individual amino acid residues.

- **Primer Design:** Mutagenic primers are designed to be complementary to the template DNA, with the desired mutation located in the middle of the primer. The primers should be 25-45 bases in length with a melting temperature ( $T_m$ ) of  $\geq 78^\circ\text{C}$ .
- **PCR Amplification:** A PCR reaction is performed using a high-fidelity DNA polymerase, the pET-28a(+)-Rv2172c plasmid as the template, and the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and template.
- **Template Digestion:** The parental, methylated template DNA is digested by the addition of the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
- **Transformation:** The DpnI-treated plasmid is transformed into competent *E. coli* cells.
- **Selection and Sequencing:** The transformed cells are plated on selective media. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

## Microscale Thermophoresis (MST) for Binding Affinity Determination

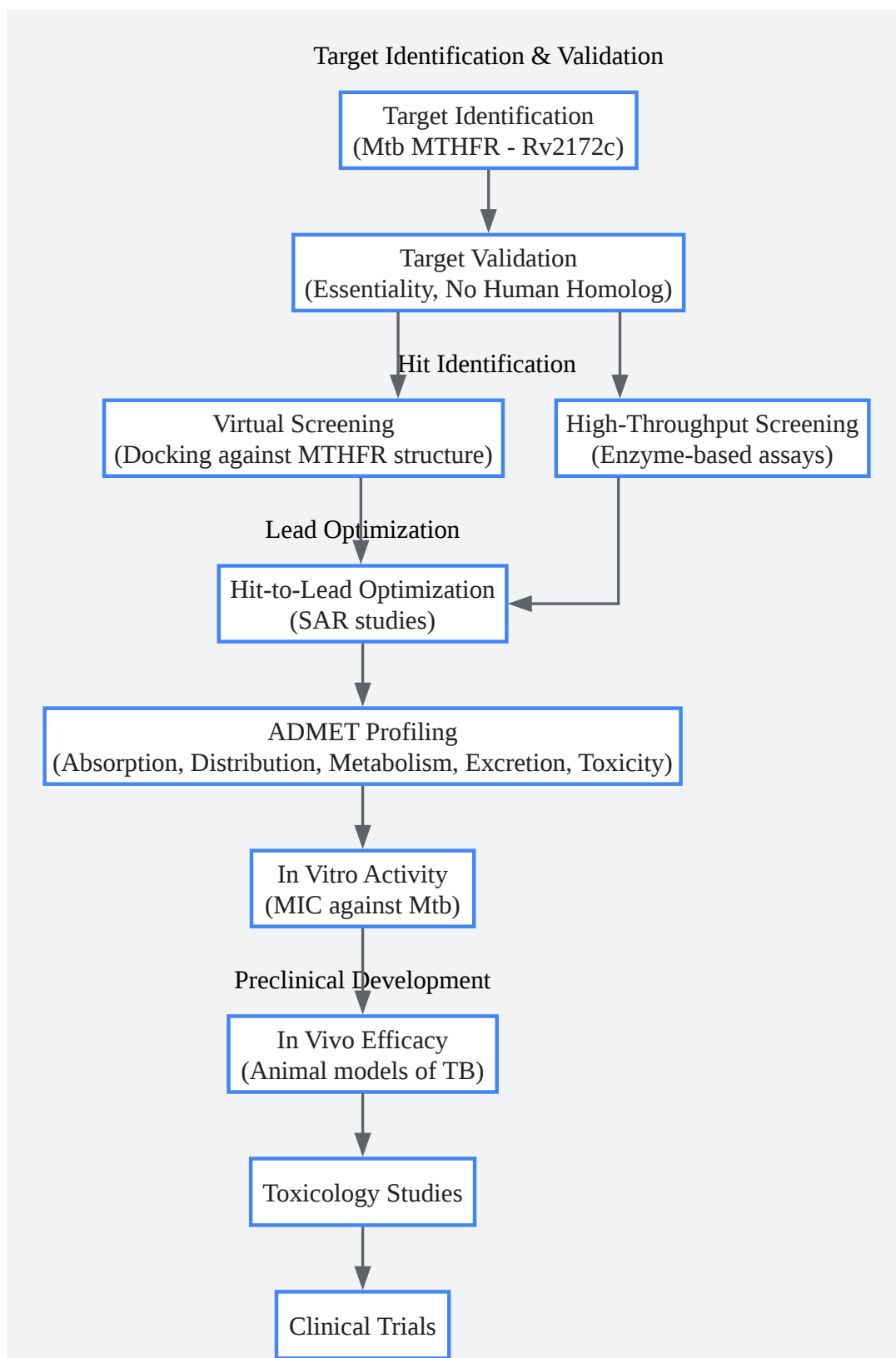
MST is a powerful technique to quantify the interaction between a protein and a ligand in solution.

- **Protein Labeling:** The purified Rv2172c is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unreacted dye is removed by size-exclusion chromatography.

- **Ligand Dilution Series:** A serial dilution of the inhibitor (e.g., AB131) is prepared in the assay buffer.
- **Sample Preparation:** The labeled Rv2172c is mixed with each dilution of the inhibitor at a constant concentration.
- **MST Measurement:** The samples are loaded into capillaries, and the MST measurement is performed using an appropriate instrument. The instrument uses an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
- **Data Analysis:** The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The binding affinity ( $K_d$ ) is determined by fitting the data to a binding curve.

## Drug Discovery Workflow for Targeting Mtb MTHFR

The development of inhibitors against Mtb MTHFR can follow a structured drug discovery workflow, integrating computational and experimental approaches.



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Caption: A typical drug discovery workflow for developing inhibitors against Mtb MTHFR.

## Conclusion and Future Directions

The flavin-independent methylenetetrahydrofolate reductase of *Mycobacterium tuberculosis* represents a highly promising and validated target for the development of novel anti-tubercular drugs. Its essentiality for bacterial growth and its structural and mechanistic divergence from the human ortholog provide a solid foundation for the discovery of selective inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in academia and industry to accelerate their efforts in this critical area of drug discovery. Future work should focus on the identification of potent and specific inhibitors of Mtb MTHFR through high-throughput screening and structure-based drug design, followed by rigorous preclinical and clinical evaluation. The development of such inhibitors holds the potential to provide new, effective treatments for tuberculosis, including drug-resistant strains.

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